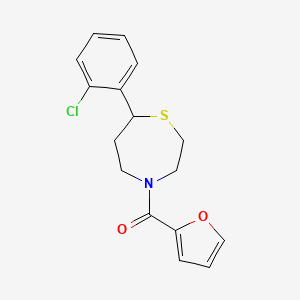
(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(furan-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains a thiazepane ring (a seven-membered ring with one nitrogen and one sulfur atom), a chlorophenyl group (a benzene ring with a chlorine atom), and a furan ring (a five-membered ring with one oxygen atom). The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of a compound like this would likely be determined using techniques such as NMR, IR, and mass spectroscopy . These techniques can provide information about the types of atoms in the compound, their connectivity, and their three-dimensional arrangement.
Chemical Reactions Analysis
The reactivity of this compound would likely depend on the specific functional groups present. For example, the chlorophenyl group might undergo reactions typical of aromatic halides, while the thiazepane and furan rings might participate in reactions typical of heterocycles .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would likely be influenced by factors such as its molecular structure, the types of functional groups present, and the nature of the interactions between its atoms .
Applications De Recherche Scientifique
Catalysis and Chemical Synthesis
- Furan-2-yl(phenyl)methanol derivatives were transformed into 3,4-dihydro-2H-benzo[b][1,4]thiazine or oxazine derivatives via aza-Piancatelli rearrangement with 2-aminothiophenol and 2-aminophenol in the presence of In(OTf)3, showcasing the method's good yields, high selectivity, and efficiency (B. Reddy et al., 2012).
Biological Activities
- Novel pyrazoline derivatives, including those with furan-2-yl moiety, were synthesized and demonstrated significant anti-inflammatory and antibacterial activities, highlighting the compound's potential as a molecular template for such applications (P. Ravula et al., 2016).
- Thiazolopyrimidine derivatives with furan-2-yl groups were synthesized and evaluated for their antinociceptive and anti-inflammatory properties, offering insights into their therapeutic potential and the importance of substituent effects on biological activity (T. Selvam et al., 2012).
- A N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivative was synthesized and characterized, with a focus on its potential as a therapeutic agent exhibiting anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties (Sandra M. Bonilla-Castañeda et al., 2022).
Anticancer Activity
- Thiazolidinone compounds containing a furan moiety showed antiproliferative activity in human leukemia cell lines in a cell cycle stage-dependent and dose-dependent manner, emphasizing the role of electron-donating groups in enhancing anticancer properties (S. Chandrappa et al., 2009).
Antimicrobial Activity
- Derivatives of caespitin, including those with furan modifications, exhibited enhanced antimicrobial potency, providing insights into the development of microbial resistance against these compounds (C. J. van der Schyf et al., 1986).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2S/c17-13-5-2-1-4-12(13)15-7-8-18(9-11-21-15)16(19)14-6-3-10-20-14/h1-6,10,15H,7-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEFWRYPMNNOUCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-morpholinobenzamide](/img/structure/B2829350.png)
![8-(sec-butyl)-3-(2-chlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2829351.png)
![7-iodo-1H,2H,3H-pyrazolo[1,5-a]imidazole](/img/structure/B2829352.png)
![N-(5-chloro-2-methoxyphenyl)-5-propionyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-sulfonamide](/img/structure/B2829353.png)


![3-((4-methylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2829357.png)
![Methyl 3-amino-2-[(4-hydroxyphenyl)methyl]propanoate hydrochloride](/img/structure/B2829358.png)



![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2829367.png)
